![molecular formula C28H36N2O B13211706 (2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13211706.png)
(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol is a complex organic compound with significant potential in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance. Its structure includes a dipropylamino group, a triphenylmethyl group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl group, followed by the introduction of the dipropylamino group through nucleophilic substitution. The triphenylmethyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or alcohols.
Substitution: Forms substituted amines or other derivatives.
Scientific Research Applications
(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dipropylamino group may interact with neurotransmitter systems, while the triphenylmethyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(Diethylamino)-2-[(triphenylmethyl)amino]propan-1-ol
- (2S)-3-(Dipropylamino)-2-[(diphenylmethyl)amino]propan-1-ol
Uniqueness
(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol is unique due to its specific combination of functional groups and chiral center
Properties
Molecular Formula |
C28H36N2O |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2S)-3-(dipropylamino)-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C28H36N2O/c1-3-20-30(21-4-2)22-27(23-31)29-28(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27,29,31H,3-4,20-23H2,1-2H3/t27-/m0/s1 |
InChI Key |
XPSMFKOOUIOWIO-MHZLTWQESA-N |
Isomeric SMILES |
CCCN(CCC)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCN(CCC)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211628.png)
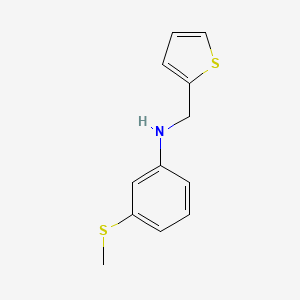
![4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol](/img/structure/B13211643.png)

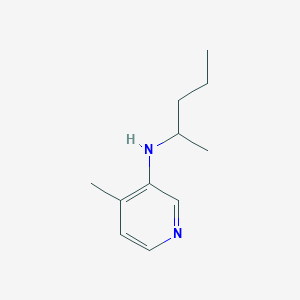
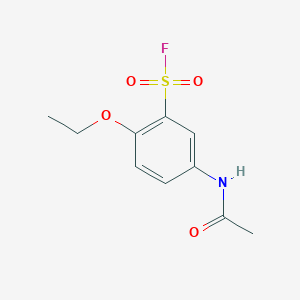
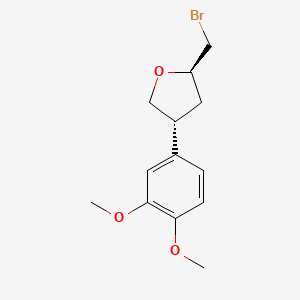
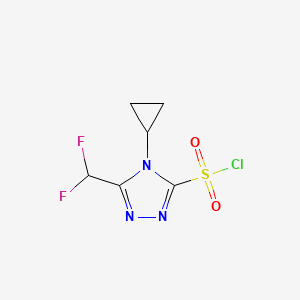
![Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211685.png)

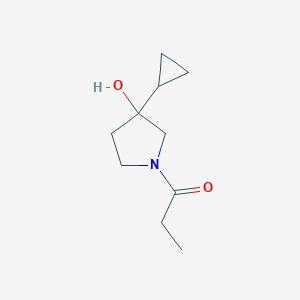
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211708.png)

